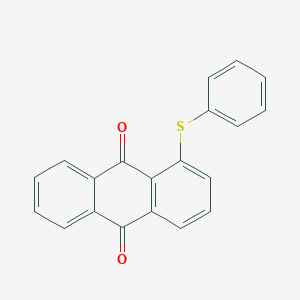

1-(Phenylthio)anthraquinone

Katalognummer B083517

Molekulargewicht: 316.4 g/mol

InChI-Schlüssel: FPRGJFFNVANESG-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US08399161B2

Procedure details

45 g Thiophenol are added dropwise to a suspension of 100 g 1-chloro-anthraquinone and 63 g potassium carbonate in 150 ml ethoxyethanol at 23° C. under stirring. The reaction is strongly exotherm and addition must be performed very slowly, and subsequent addition of solvent improves fluidity and stirring of the reaction mixture. After heating at 120° C. for 3½ hours and subsequent cooling to 23° C., the mixture is filtered on glass (porosity 3) to afford a presscake which is washed with 1 l of methanol. The presscake is in turn suspended in 1 l water at 50° C. and again filtered on a glass filter (porosity 3). Further washing of the presscake with warm water (4 l) affords a filtrate of neutral pH. The presscake is finally dried at 60° C./5·103 Pa for 12 hours to provide 124.1 g of powdery orange 1-phenylsulfanyl-anthraquinone of formula

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([SH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl[C:9]1[C:22]2[C:21](=[O:23])[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[C:14](=[O:24])[C:13]=2[CH:12]=[CH:11][CH:10]=1.C(=O)([O-])[O-].[K+].[K+]>C(OC(O)C)C>[C:1]1([S:7][C:16]2[C:15]3[C:14](=[O:24])[C:13]4[C:22](=[CH:9][CH:10]=[CH:11][CH:12]=4)[C:21](=[O:23])[C:20]=3[CH:19]=[CH:18][CH:17]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

45 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)S

|

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O

|

|

Name

|

|

|

Quantity

|

63 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OC(C)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

120 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

under stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

addition

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

subsequent addition of solvent

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirring of the reaction mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

subsequent cooling to 23° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the mixture is filtered on glass (porosity 3)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford a presscake which

|

WASH

|

Type

|

WASH

|

|

Details

|

is washed with 1 l of methanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

suspended in 1 l water at 50° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

again filtered on a glass

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter (porosity 3)

|

WASH

|

Type

|

WASH

|

|

Details

|

Further washing of the presscake with warm water (4 l)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

affords a filtrate of neutral pH

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The presscake is finally dried at 60° C./5·103 Pa for 12 hours

|

|

Duration

|

12 h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)SC1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 124.1 g | |

| YIELD: CALCULATEDPERCENTYIELD | 96% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |